

In-Depth Technical Guide: VHL Ligand Design for PROTAC ER Degradar-4

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PROTAC ER Degradar-4

Cat. No.: B10821861

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This technical guide provides a detailed examination of the von Hippel-Lindau (VHL) E3 ligase ligand incorporated in **PROTAC ER Degradar-4**, a potent degrader of the estrogen receptor (ER). This document outlines the core design principles, presents key performance data, and offers detailed experimental protocols for the evaluation of this molecule.

Introduction to PROTAC ER Degradar-4

PROTAC ER Degradar-4 is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor, a key driver in the majority of breast cancers. It functions by simultaneously binding to the estrogen receptor and the VHL E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the ER. The design of the VHL ligand is a critical component in the efficacy and selectivity of this PROTAC.

VHL Ligand Design and Rationale

The VHL ligand is a crucial component of **PROTAC ER Degradar-4**, responsible for recruiting the VHL E3 ligase to the target protein. The design of this ligand is based on the native

substrate of VHL, the hypoxia-inducible factor 1 α (HIF-1 α). The core of many VHL ligands is a hydroxyproline (Hyp) moiety, which mimics the post-translationally hydroxylated proline residue of HIF-1 α that is recognized by VHL.

While the specific design rationale for the VHL ligand in **PROTAC ER Degradator-4** is detailed in the originating patent, the general principles for effective VHL ligand design in PROTACs include:

- **High Binding Affinity:** The ligand must bind to VHL with sufficient affinity to promote the formation of a stable ternary complex.
- **Appropriate Linker Attachment Point:** The point of attachment for the linker that connects the VHL ligand to the ER-binding ligand is critical. It must be positioned in a way that does not disrupt the binding to VHL and allows for a productive ternary complex formation.
- **Drug-like Properties:** The VHL ligand, as part of the larger PROTAC molecule, should contribute to favorable physicochemical properties, such as cell permeability and metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PROTAC ER Degradator-4**, based on available information.

Parameter	Value	Cell Line	Reference
ER Binding IC50	0.8 nM	-	[1][2]
ER Degradation IC50	0.3 nM	MCF-7	[1][2]
Maximum ER Degradation	100% at 0.3 μ M	MCF-7	[1][2]

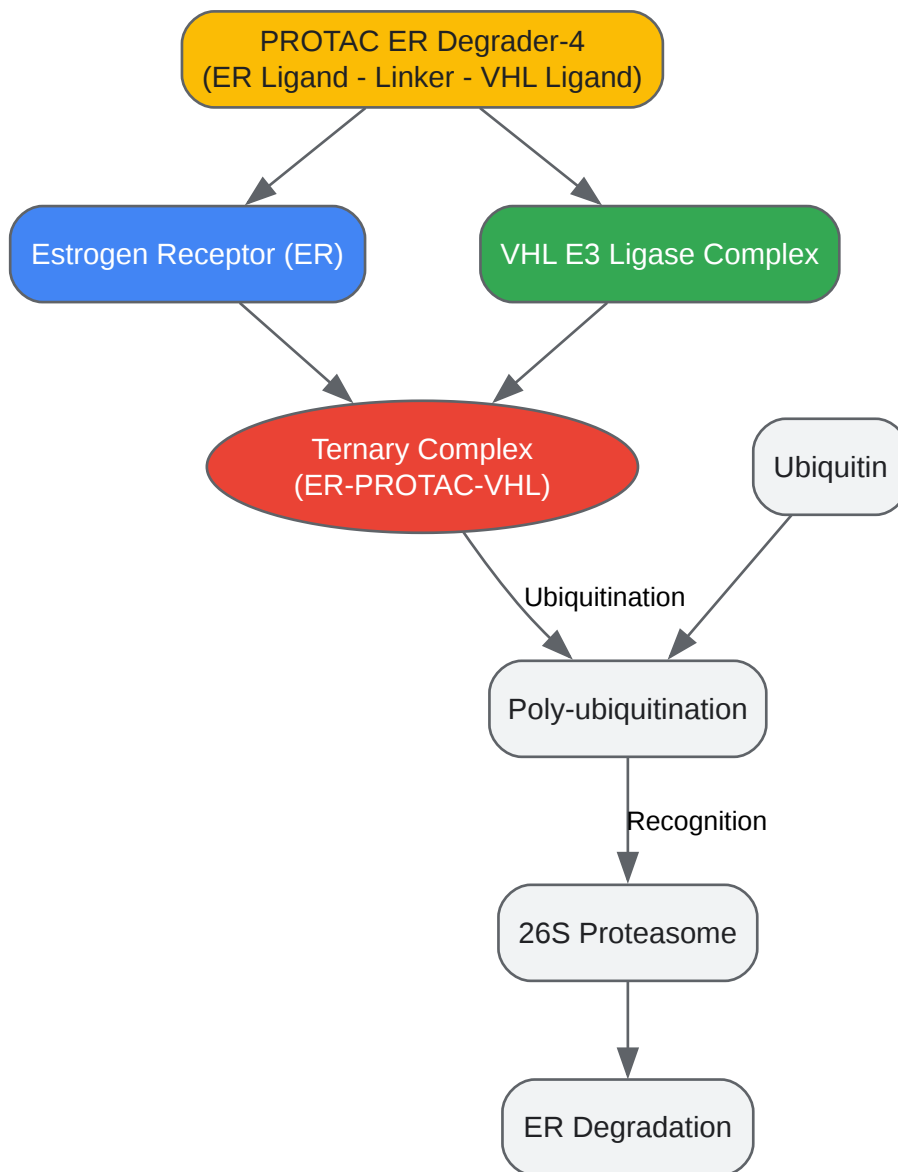
Note: The data presented is based on information from chemical suppliers, which cite the patent WO2019123367A1.

Signaling Pathway and Experimental Workflow

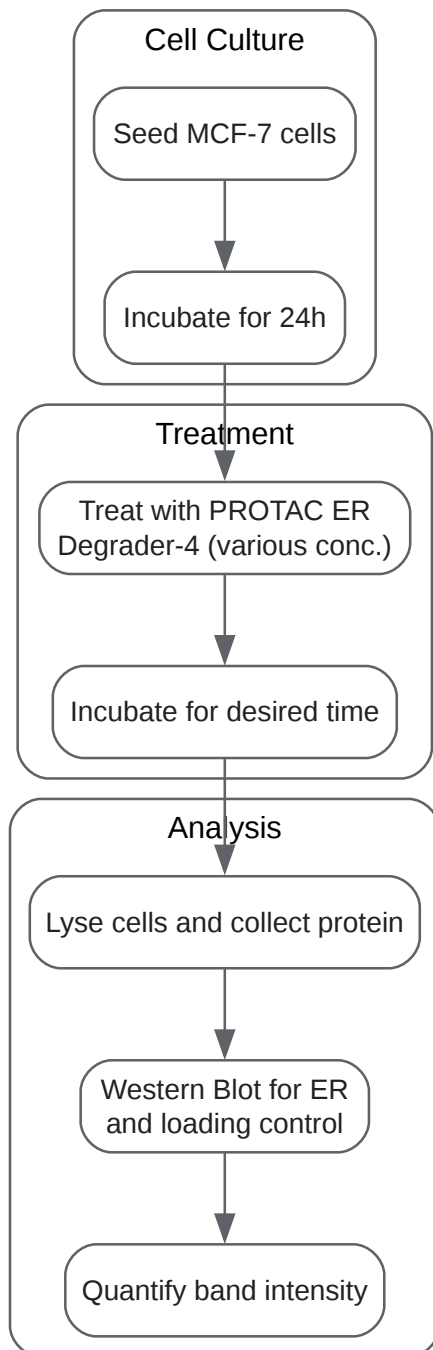
Mechanism of Action of PROTAC ER Degradator-4

The following diagram illustrates the signaling pathway for ER degradation induced by **PROTAC ER Degradator-4**.

Mechanism of Action of PROTAC ER Degradation-4



Workflow for ER Degradation Assay in MCF-7 Cells



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References

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- [2. Discovery of small molecule ligands for the von Hippel-Lindau \(VHL\) E3 ligase and their use as inhibitors and PROTAC degraders - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide: VHL Ligand Design for PROTAC ER Degradation-4]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10821861/docs#in-depth-technical-guide-vhl-ligand-design-for-protac-er-degrader-4\]](https://www.benchchem.com/product/b10821861/docs#in-depth-technical-guide-vhl-ligand-design-for-protac-er-degrader-4)

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